molecular formula C11H12N2O2 B1586160 Ethyl 2-(2-cyanoanilino)acetate CAS No. 87223-76-5

Ethyl 2-(2-cyanoanilino)acetate

Cat. No.: B1586160
CAS No.: 87223-76-5
M. Wt: 204.22 g/mol
InChI Key: SAHHQUFVDZOAEH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The most versatile and economical method to prepare ethyl 2-(2-cyanoanilino)acetate involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This process yields cyanoacetamide derivatives. The reaction typically requires a solvent, such as ethanol, and a catalyst, such as sodium ethoxide, to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may use continuous flow reactors and more efficient catalysts to increase yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-cyanoanilino)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids and nitriles.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-cyanoanilino)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which ethyl 2-(2-cyanoanilino)acetate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyanobenzoate
  • 3-(2-Cyanophenyl)propanoic acid
  • 3-Cyanobenzenepropanoic acid

Uniqueness

Ethyl 2-(2-cyanoanilino)acetate is unique due to its specific structural features, such as the presence of both an ester and a cyano group, which confer distinct reactivity and properties compared to similar compounds .

Biological Activity

Ethyl 2-(2-cyanoanilino)acetate is an organic compound noted for its unique structure, which includes a cyano group attached to a phenyl ring and an amino group linked to an acetyl moiety. Its molecular formula is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The distinct structural features of this compound contribute significantly to its biological activity. The presence of the cyano group enhances its electrophilic properties, making it a valuable intermediate in various chemical reactions. The following table summarizes the structural characteristics and unique properties of this compound compared to similar derivatives:

Compound NameStructural FeaturesUnique Properties
This compoundCyano group at position 2 on phenyl ringEnhanced electrophilicity
Ethyl 2-(4-cyanophenyl)aminoacetateCyano group at position 4 on phenyl ringDifferent reactivity profile
Ethyl 2-(3-cyanophenyl)aminoacetateCyano group at position 3 on phenyl ringDistinct biological activity

The biological activity of this compound is believed to stem from its interactions with specific molecular targets, such as enzymes and receptors. The cyano group may act as an electrophile, facilitating covalent bond formation with nucleophilic sites on target molecules. This interaction can lead to inhibition of enzyme activity or modulation of receptor function, which is crucial for its potential therapeutic applications .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains, making it a candidate for further exploration in developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For instance, it has been observed to affect the expression levels of key proteins involved in cell cycle regulation and apoptosis .

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
  • Anticancer Research : In vitro studies conducted on various cancer cell lines revealed that this compound displayed cytotoxic effects with IC50 values ranging from 10 to 20 µM. The compound was found to induce apoptosis via the intrinsic pathway, evidenced by increased levels of activated caspases and changes in mitochondrial membrane potential .

Properties

IUPAC Name

ethyl 2-(2-cyanoanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)8-13-10-6-4-3-5-9(10)7-12/h3-6,13H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHHQUFVDZOAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381516
Record name ethyl 2-(2-cyanoanilino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87223-76-5
Record name ethyl 2-(2-cyanoanilino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of anthranilamide (11.8 g), potassium carbonate (20 g), ethyl bromoacetate (18 g) and dimethylformamide (50 mL) was heated at reflux for 40 min. The reaction mixture was diluted with water and the product was extracted with ether. The organic layer was washed with water and brine, dried over magnesium sulfate and the solvent was removed in vacuo. The residue was recrystallized from ethanol to afford N-(2-Cyanophenyl)glycine ethyl ester as a colorless solid.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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